2-amino-N-benzhydrylacetamide
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Overview
Description
2-Amino-N-benzhydrylacetamide is an organic compound with the molecular formula C15H16N2O It is a derivative of acetamide, featuring an amino group and a benzhydryl group attached to the acetamide backbone
Mechanism of Action
Target of Action
The compound 2-amino-N-benzhydrylacetamide, also known as N1-(Diphenylmethyl)glycinamide, has been identified to primarily target two key proteins: Bcr-Abl and Histone Deacetylase (HDAC) . Bcr-Abl is a fusion protein that is often associated with leukemia, while HDAC plays a crucial role in regulating gene expression .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It has been shown to exhibit inhibitory activity against both Bcr-Abl and HDAC1 . By inhibiting these targets, the compound can disrupt their normal function and lead to changes in cellular processes .
Biochemical Pathways
The inhibition of Bcr-Abl and HDAC by this compound affects multiple biochemical pathways. Bcr-Abl is involved in several signaling pathways that regulate cell growth and survival, so its inhibition can lead to the suppression of these pathways . On the other hand, HDAC is involved in the regulation of gene expression, so its inhibition can lead to changes in the transcription of various genes .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in cell growth and gene expression. By inhibiting Bcr-Abl, the compound can suppress pathways that promote cell growth and survival, potentially leading to the death of cancer cells . By inhibiting HDAC, the compound can alter the transcription of various genes, leading to changes in protein production and cellular functions .
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in various biochemical reactions due to its amino and amide functional groups . These groups can interact with enzymes, proteins, and other biomolecules, potentially influencing their function and activity .
Cellular Effects
Preliminary studies suggest that the compound may have antiproliferative activities against certain cell lines .
Molecular Mechanism
The molecular mechanism of action of 2-amino-N-benzhydrylacetamide is not well-defined . It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Future studies should focus on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Currently, there is limited information available on the dosage effects of this compound in animal models . Future studies should investigate how the effects of the compound vary with different dosages, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized . This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
Future studies should investigate any transporters or binding proteins that the compound interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-benzhydrylacetamide typically involves the reaction of benzhydrylamine with acetic anhydride. The reaction proceeds under mild conditions, often in the presence of a base such as pyridine to neutralize the acetic acid byproduct. The general reaction scheme is as follows:
[ \text{C6H5CH2NH2} + \text{(CH3CO)2O} \rightarrow \text{C6H5CH2NHCOCH3} + \text{CH3COOH} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding oximes or nitriles.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of primary amines.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Oximes, nitriles.
Reduction: Primary amines.
Substitution: Substituted amides, alkylated products.
Scientific Research Applications
2-Amino-N-benzhydrylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: This compound can be used in the study of enzyme interactions and protein modifications due to its ability to form stable amide bonds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for various pharmaceuticals.
Comparison with Similar Compounds
Benzhydrylamine: Similar in structure but lacks the acetamide group.
N-benzhydrylacetamide: Lacks the amino group.
2-Aminoacetamide: Lacks the benzhydryl group.
Uniqueness: 2-Amino-N-benzhydrylacetamide is unique due to the presence of both the benzhydryl and amino groups, which confer distinct reactivity and interaction profiles. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry.
By understanding the properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial contexts.
Properties
IUPAC Name |
2-amino-N-benzhydrylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c16-11-14(18)17-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11,16H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHLBENYRHCCQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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